N-(thiophen-2-yl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Description
This compound features a piperidine core substituted at position 3 with a 5-(trifluoromethyl)-1,3,4-oxadiazole ring and a carboxamide group at position 1 linked to a thiophen-2-yl moiety. The trifluoromethyl group on the oxadiazole enhances metabolic stability and electron-withdrawing properties, while the thiophene contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-thiophen-2-yl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c14-13(15,16)11-19-18-10(22-11)8-3-1-5-20(7-8)12(21)17-9-4-2-6-23-9/h2,4,6,8H,1,3,5,7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIIIXJOACNGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CS2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiophen-2-yl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a thiophene moiety, and a 1,3,4-oxadiazole structure. The trifluoromethyl group enhances its potency and influences its interaction with biological targets. The molecular formula is .
Anticancer Properties
Research indicates that compounds containing oxadiazole rings exhibit a wide range of biological properties, including anticancer activity . For instance:
- Cytotoxicity : Studies have demonstrated that similar oxadiazole derivatives show significant cytotoxic effects against various cancer cell lines. For example, derivatives of 1,2,4-oxadiazoles have been reported to induce apoptosis in human breast adenocarcinoma cells (MCF-7) and melanoma cells (MEL-8) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 6a | MEL-8 | 2.41 | Modulates signaling pathways |
Antimicrobial Activity
The presence of the oxadiazole ring suggests potential for antimicrobial activity. Compounds with similar structures have shown effectiveness against resistant strains of bacteria, including Mycobacterium tuberculosis .
The specific mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or bacterial metabolism.
- Receptor Interaction : It may modulate receptor activity by binding to active or allosteric sites.
Case Studies and Research Findings
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various oxadiazole derivatives, this compound exhibited promising anticancer properties against several cell lines. Flow cytometry assays indicated that the compound effectively induced apoptosis in MCF-7 cells through upregulation of p53 and caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of oxadiazole derivatives against Mycobacterium tuberculosis. The compound demonstrated significant activity against monoresistant strains with favorable metabolic stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Carboxamide Analogues
a) 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS 1396685-46-3)
- Structural Difference : Replaces thiophen-2-yl with 3-(trifluoromethyl)phenyl.
b) N-(2-Chlorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide (CAS 1396765-81-3)
Table 1: Physicochemical Properties of Piperidine Carboxamide Analogues
| Compound | Molecular Weight | logP* | Key Substituents |
|---|---|---|---|
| Target Compound | 408.30 | 2.8 | Thiophen-2-yl, CF3-oxadiazole |
| CAS 1396685-46-3 | 408.30 | 3.2 | 3-(CF3)phenyl, CF3-oxadiazole |
| CAS 1396765-81-3 | 374.74 | 2.9 | 2-Chlorophenyl, CF3-oxadiazole |
*Estimated using fragment-based methods.
Heterocyclic Sulfonamide and Carboxamide Derivatives
a) N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (Compound 84, )
- Structural Difference : Sulfonamide linker instead of carboxamide; 5-methyl-oxadiazole vs. trifluoromethyl-oxadiazole.
- NMR data (δ 7.45–8.12 ppm) indicates strong aromatic shielding effects from the benzo[d]thiazole group .
b) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
Oxadiazole-Containing Antivirals
a) Zelicapavirum (WHO INN)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
